Methyl 2-cyclopropylideneacetate
Overview
Description
Methyl 2-cyclopropylideneacetate is an organic compound with the molecular formula C6H8O2. It is characterized by a cyclopropylidene group attached to an acetate moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Methyl 2-cyclopropylideneacetate is a highly functionalized compound used in organic synthesis Cyclopropyl groups, which are part of the structure of this compound, are known to be important in many herbal compounds and demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
Mode of Action
For instance, the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide took place via a Michael–Michael ring closure (MIMIRC) mechanism in which two molecules of 2-chloro-2 cyclopropylideneacetate were employed .
Biochemical Pathways
The compound is known to be involved in the synthesis of spirocyclopropane annelated to six- and five-member rings . This suggests that it may play a role in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropylideneacetate can be synthesized through various methods. One common approach involves the reaction of cyclopropanone ethyl hemiacetal with appropriate reagents to form the desired product. The synthesis typically requires the generation and handling of finely dispersed sodium, followed by Wittig olefination with substituted triphenylmethylenephosphoranes .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific methods and conditions can vary depending on the desired purity and yield of the product. detailed industrial processes are typically proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-cyclopropylideneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Cyclopropylideneacetates: Compounds with similar structures but different substituents.
Cyclopropylcarboxylates: Compounds where the cyclopropyl group is attached to a carboxylate moiety.
Spirocyclopropanes: Compounds with a spiro linkage involving a cyclopropane ring.
Uniqueness
Methyl 2-cyclopropylideneacetate is unique due to its specific combination of a cyclopropylidene group and an acetate moiety.
Properties
IUPAC Name |
methyl 2-cyclopropylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUQXWODUHOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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